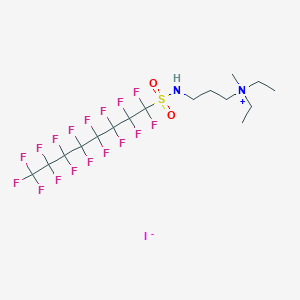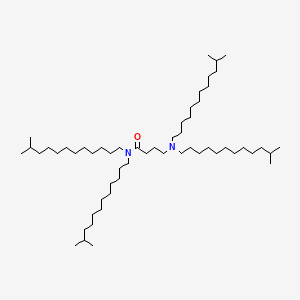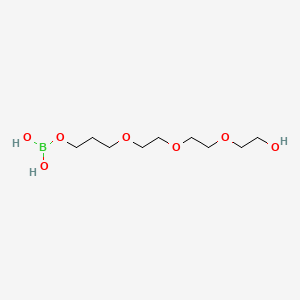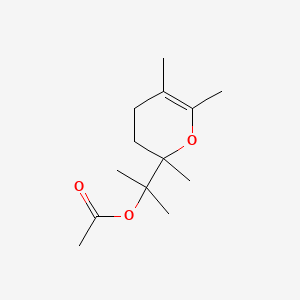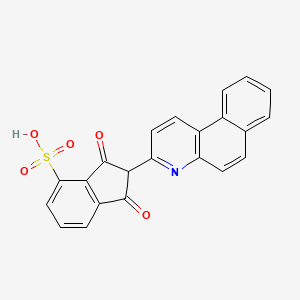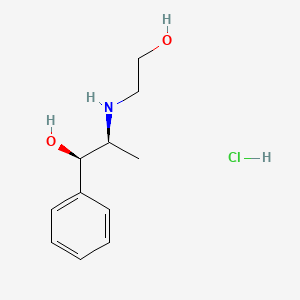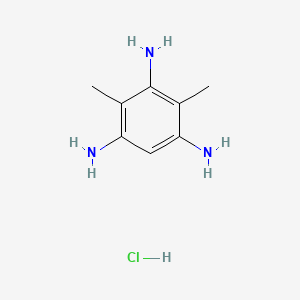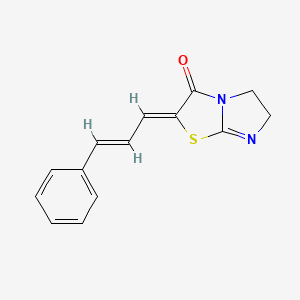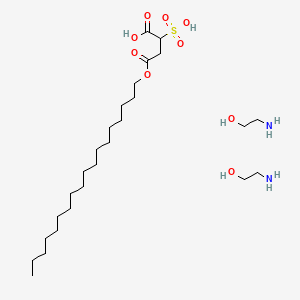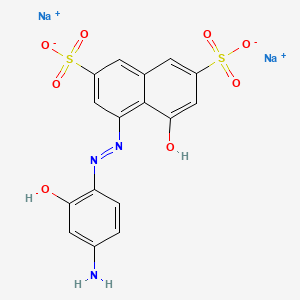
Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic azo dye. It is known for its vibrant color properties and is widely used in various industrial applications, including textiles and inks. This compound is part of the larger class of diazo compounds, which are characterized by their nitrogen-nitrogen double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-hydroxyphenylamine under acidic conditions to form the diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to yield the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Wirkmechanismus
The mechanism of action of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIAMINOPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE: Another azo dye with similar applications but different spectral properties.
DISODIUM 4-AMINO-3-[[4-[(2-AMINO-4-HYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXY-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE: Known for its use in textile dyeing and as a biological stain.
Uniqueness
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is unique due to its specific absorption properties, making it particularly useful in applications requiring precise colorimetric measurements. Its stability and solubility in water also make it a preferred choice in various industrial processes .
Eigenschaften
CAS-Nummer |
94236-87-0 |
|---|---|
Molekularformel |
C16H11N3Na2O8S2 |
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
disodium;4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
ACWRIADXYIZUNS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



